((4-Nitrophenyl)methyl)succinic acid
CAS No.: 56416-12-7
VCID: VC0014080
Molecular Formula: C11H11NO6
Molecular Weight: 253.21 g/mol
* For research use only. Not for human or veterinary use.

Description | “((4-Nitrophenyl)methyl)succinic acid,” also known by its CAS number 56416-12-7, is a chemical compound characterized by the presence of a succinic acid backbone modified with a 4-nitrophenylmethyl group. Its molecular formula is CHNO, and it has a molecular weight of approximately 253.21 g/mol. This compound appears as an off-white solid and has a melting point ranging from 149 to 151 °C. It is soluble in organic solvents such as acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethyl acetate, but is less soluble in water. The structural features of this compound make it an important intermediate in organic synthesis, particularly in the production of other biologically active molecules, such as D,L-(p-aminobenzyl)succinic acid, which has applications in affinity chromatography for isolating pancreatic carboxypeptidases A and B enzymes . In terms of related compounds, one notable example is 2-(4-nitrophenyl)succinic acid (CAS number 21021-53-4), which shares a similar structure but differs slightly in the arrangement of its nitrogen and carbon atoms. Another comparable compound is succinic acid itself (CHO), a dicarboxylic acid that plays vital roles in various biological processes and serves as a precursor for many biochemical pathways . The presence of the nitrophenyl group in ((4-Nitrophenyl)methyl)succinic acid contributes to its unique chemical reactivity and potential applications in pharmaceuticals and biochemistry . |
---|---|
CAS No. | 56416-12-7 |
Product Name | ((4-Nitrophenyl)methyl)succinic acid |
Molecular Formula | C11H11NO6 |
Molecular Weight | 253.21 g/mol |
IUPAC Name | 2-[(4-nitrophenyl)methyl]butanedioic acid |
Standard InChI | InChI=1S/C11H11NO6/c13-10(14)6-8(11(15)16)5-7-1-3-9(4-2-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16) |
Standard InChIKey | DYDFGNHHYHDJLU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)[N+](=O)[O-] |
Synonyms | 2-[(4-Nitrophenyl)methyl]butanedioic Acid; |
PubChem Compound | 91846 |
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume